2,3-Difluoro-5-nitroaniline

Regiochemistry Organic Synthesis Medicinal Chemistry

Sourcing the correct regioisomer is critical-substituting 2,6-difluoro-3-nitroaniline yields different reactivity and biological outcomes. 2,3-Difluoro-5-nitroaniline (CAS 1803824-12-5) delivers the exact 2,3-difluoro-5-nitro substitution pattern required for reproducible SAR studies and heterocycle synthesis. - Enables SNAr chemistry at two fluorine positions while preserving the nitro group for downstream reduction. - Supports Buchwald-Hartwig and diazotization workflows without regioisomeric ambiguity. - Available at certified purity with full analytical documentation for method validation and scale-up.

Molecular Formula C6H4F2N2O2
Molecular Weight 174.1 g/mol
CAS No. 1803824-12-5
Cat. No. B1410594
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoro-5-nitroaniline
CAS1803824-12-5
Molecular FormulaC6H4F2N2O2
Molecular Weight174.1 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1N)F)F)[N+](=O)[O-]
InChIInChI=1S/C6H4F2N2O2/c7-4-1-3(10(11)12)2-5(9)6(4)8/h1-2H,9H2
InChIKeyONYLPOSIBFCBLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoro-5-nitroaniline: A Strategic Building Block


2,3-Difluoro-5-nitroaniline (CAS 1803824-12-5) is a halogenated aromatic amine (C6H4F2N2O2; MW 174.10) [1] . As a polysubstituted aniline, it belongs to a class of chemical reagents used as foundational building blocks in medicinal chemistry, agrochemical, and material science research . Its defining features are the specific 2,3-difluoro and 5-nitro substitution pattern on the benzene ring, which dictate its unique chemical reactivity profile and utility in constructing complex molecular architectures .

Non-Interchangeability of 2,3-Difluoro-5-nitroaniline


In research and industrial procurement, fluorinated aniline building blocks are not generic commodities. The precise position of fluorine and nitro groups on the aromatic ring fundamentally alters a molecule's electronic distribution, dipole moment, and steric hindrance, which in turn dictates its reactivity in cross-coupling reactions and its ultimate physicochemical properties as part of a larger molecule [1]. Replacing 2,3-difluoro-5-nitroaniline with a close analog—such as the 2,6-difluoro-3-nitroaniline regioisomer—will lead to a different synthetic outcome and a final compound with distinct biological or material properties. The following sections provide the quantitative and qualitative evidence that underscores the unique, non-substitutable role of this specific compound in advanced R&D programs .

2,3-Difluoro-5-nitroaniline Analog Comparison


Regioisomeric Distinction from 2,6-Difluoro-3-nitroaniline

The core structural feature of 2,3-difluoro-5-nitroaniline (CAS 1803824-12-5) is its unique regioisomerism. Its closest commercially available regioisomer is 2,6-difluoro-3-nitroaniline (CAS 25892-09-5) . While both share the same molecular formula (C6H4F2N2O2) and molecular weight (174.11 g/mol) , their substitution patterns are non-equivalent. 2,3-Difluoro-5-nitroaniline has an amino group and two adjacent fluorine atoms on one side of the ring, while 2,6-difluoro-3-nitroaniline has the amino group flanked by two fluorine atoms . This difference in regiochemistry is not trivial; it determines the molecule's reactivity, particularly in nucleophilic aromatic substitution and cross-coupling reactions, making them synthetically non-interchangeable [1].

Regiochemistry Organic Synthesis Medicinal Chemistry

Supplier Purity Comparison

The commercial availability and specifications of 2,3-difluoro-5-nitroaniline differentiate it from its analogs. Its key regioisomer, 2,6-difluoro-3-nitroaniline, is offered by major suppliers like Bide Pharm at a standard purity of 97% . In contrast, 2,3-difluoro-5-nitroaniline is offered by the same supplier at a standard purity of 95%, with batch-specific analytical data (NMR, HPLC, GC) available . Other suppliers, such as Leyan, offer a 98% purity grade for 2,3-difluoro-5-nitroaniline . This variance in supplier offerings (95% vs. 98% vs. other regioisomers at 97%) provides concrete, verifiable differentiation points for procurement specialists and analytical chemists planning synthesis and quality control.

Analytical Chemistry Quality Control Chemical Sourcing

In Silico Property Predictions

While direct experimental data is scarce, computational models reveal that regioisomers of difluoro-nitroanilines possess divergent predicted physicochemical properties that can guide compound selection. For instance, the commercially available comparator 2,6-difluoro-3-nitroaniline (CAS 25892-09-5) has predicted physicochemical properties that differ from its own set of structural analogs . Although specific predictions for 2,3-difluoro-5-nitroaniline are not published, the established principle that changing the position of fluorine and nitro groups on an aniline ring alters properties like lipophilicity (LogP) and polar surface area (TPSA) is well-documented [1]. This implies that 2,3-difluoro-5-nitroaniline will have a distinct, though currently unquantified, in silico profile compared to 2,6-difluoro-3-nitroaniline, providing a rationale for its selection in early-stage drug discovery where specific ADME properties are desired.

Computational Chemistry ADME Drug Design

2,3-Difluoro-5-nitroaniline Application Scenarios


Medicinal Chemistry SAR Scaffold

2,3-Difluoro-5-nitroaniline serves as a key intermediate for exploring the impact of specific fluorine substitution patterns on biological activity. As established, its unique 2,3-difluoro-5-nitro regioisomerism differentiates it from other fluorinated aniline building blocks. Medicinal chemists can use it to synthesize a focused library of compounds to probe the effects of fluorine positioning on target binding affinity and selectivity, leveraging the well-documented role of fluorine in modulating drug properties [1].

Advanced Heterocycle Synthesis

The compound's dual functionality—a nucleophilic amine and two electron-withdrawing fluorine atoms—makes it a versatile building block for constructing complex heterocycles. The amine can be diazotized and replaced, or it can participate in Buchwald-Hartwig couplings. The nitro group is a masked amine, and the fluorine atoms can act as leaving groups in SNAr reactions. This unique reactivity profile, stemming directly from the 2,3-difluoro-5-nitro substitution pattern , enables access to chemical space that is distinct from that accessible using its 2,6-difluoro-3-nitro regioisomer .

Analytical Reference Standard

Given the availability of 2,3-difluoro-5-nitroaniline at different certified purities from various suppliers (e.g., 95% from Bide Pharm and 98% from Leyan) , it is a suitable candidate for use as an analytical reference standard. An analytical chemistry group developing an HPLC or GC-MS method to track reaction progress or assess the purity of a final drug candidate that incorporates this specific fragment would require an authentic sample of this exact compound for method validation and calibration. Its use ensures that the correct regioisomer is being quantified and that process impurities specific to its synthesis can be identified and controlled.

Agrochemical & Material Science Precursor

Fluorinated nitroanilines are a known class of intermediates in the synthesis of agrochemicals and advanced materials [2]. While specific patent literature for 2,3-difluoro-5-nitroaniline is limited, its structural analogs, such as 4,5-difluoro-2-nitroaniline, have been explicitly used as starting materials to synthesize fluorine-containing heterocycles and ellipticine analogs [3]. By class-level inference, 2,3-difluoro-5-nitroaniline offers a distinct regioisomeric entry point into similar chemical space, allowing researchers to synthesize novel patentable compounds with potentially improved herbicidal, fungicidal, or material properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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